7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
Description
This compound is a glycosylated coumarin derivative characterized by a 4-methylchromen-2-one core linked to a disaccharide moiety. The disaccharide consists of two pyranose rings: a 6-hydroxymethyl-substituted oxane and a 6-methyl-substituted oxane, both with multiple hydroxyl groups contributing to its hydrophilicity. The compound’s stereochemistry (2S,3R,4R,5R,6R configuration in the glycosidic chain) is critical for its molecular interactions .
Properties
IUPAC Name |
7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16+,17+,18-,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKRUHKRXFCMAA-UGFGAIGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383160-15-4 | |
| Record name | 7-[[4-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one is a flavonoid glycoside that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties based on recent research findings and case studies.
The molecular formula of the compound is with a molecular weight of approximately 608.54 g/mol. It is characterized by multiple hydroxyl groups that contribute to its biological activity. The compound's structural complexity allows it to interact with various biological targets.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. This compound exhibits significant radical scavenging activity due to its ability to donate electrons and neutralize free radicals. Studies have shown that flavonoids can modulate oxidative stress in cells by interacting with metal ions like Cu(II), which can enhance their antioxidant capacity .
Anti-inflammatory Effects
Research indicates that this flavonoid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in managing inflammatory diseases and conditions. For instance, in vitro studies demonstrated that the compound reduced the expression of inflammatory markers in human cell lines exposed to lipopolysaccharides (LPS) .
Anticancer Potential
The compound has shown promise in cancer research. It targets various pathways involved in tumor growth and metastasis. For example, it has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it has demonstrated efficacy against neuroectoderm-derived tumors such as neuroblastoma and melanoma .
Neuroprotective Effects
Recent studies suggest that this flavonoid may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It has been shown to improve cognitive function in animal models of neurodegenerative diseases . The modulation of signaling pathways related to neuroinflammation is a key mechanism underlying these effects.
Case Studies and Research Findings
- Cell Viability Assays : In a study using HepG2 liver cells treated with various concentrations of the flavonoid, cell viability was assessed using the MTS assay. Results indicated that concentrations above 20 µM significantly reduced cell viability due to induced apoptosis .
- Animal Models : In vivo studies involving mice models of inflammation demonstrated that administration of this flavonoid reduced edema and inflammatory cell infiltration compared to control groups. These findings support its potential use as an anti-inflammatory agent .
- Metal Ion Interaction : Spectroscopic studies have shown that the compound binds effectively to metal ions like Cu(II), influencing its antioxidant activity. This interaction may enhance its protective effects against oxidative stress-related diseases .
Scientific Research Applications
Basic Information
- IUPAC Name : 7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
- Molecular Formula : C27H30O15
- Molecular Weight : 610.5 g/mol
- CAS Number : 38664-96-9
Structural Features
The compound features a chromone backbone with multiple hydroxyl groups contributing to its biological activity. The stereochemistry at various carbon centers enhances its interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals effectively and may protect cells from oxidative stress-related damage .
Anti-inflammatory Properties
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This makes it a candidate for developing anti-inflammatory drugs .
Anticancer Potential
Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
| Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits COX and LOX | |
| Anticancer | Induces apoptosis |
Agriculture
The compound has been explored for its potential as a natural pesticide and growth enhancer:
Pesticidal Activity
Research shows that this compound exhibits insecticidal properties against common agricultural pests. It disrupts the hormonal balance in insects leading to mortality .
Plant Growth Promotion
The compound has been found to enhance the growth of certain plants by promoting root development and nutrient uptake .
| Application | Effect | References |
|---|---|---|
| Pesticidal | Insecticidal effects | |
| Growth Promotion | Enhances root development |
Food Science
In food science, this compound is recognized for its potential as a natural preservative:
Preservative Properties
Due to its antioxidant properties, the compound can be used to extend the shelf life of food products by preventing lipid oxidation and microbial growth .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid showed that it had comparable efficacy in scavenging DPPH radicals. This suggests its potential use in nutraceutical formulations aimed at reducing oxidative stress .
Case Study 2: Insecticidal Activity
Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops compared to untreated controls. The results indicate its potential as an eco-friendly alternative to synthetic pesticides .
Case Study 3: Food Preservation
In a controlled study on food products treated with this compound, a marked reduction in microbial load was observed over a storage period of three months compared to untreated samples. This supports its application in food preservation strategies .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Notes:
- The target compound’s 4-methyl group distinguishes it from most analogs, which typically feature methoxy or hydroxylphenyl substituents .
- Glycosylation complexity correlates with molecular weight: trisaccharide derivatives (e.g., ) exceed 650 g/mol, while simpler glycosides (e.g., ) are <600 g/mol.
Physicochemical Properties
Table 2: Physical Properties
Preparation Methods
Glucose Derivative Preparation
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Protection Strategy : Benzyl groups shield C-3, C-4, and C-6 hydroxyls of glucose, leaving C-2 and C-5 free for subsequent functionalization.
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Glycosyl Donor Activation : The C-1 hydroxyl is converted to a trichloroacetimidate group via reaction with trichloroacetonitrile under basic conditions, yielding a stable yet reactive donor.
L-Rhamnose Conjugation
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Coupling Conditions : The glucose donor is reacted with L-rhamnose (protected as a thioglycoside) under promotion by N-iodosuccinimide (NIS) and triflic acid.
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Stereochemical Control : The β-configuration at the glucosidic bond is ensured by neighboring group participation from the C-2 benzoyl group.
Table 1: Disaccharide Intermediate Characterization
| Parameter | Value |
|---|---|
| 1H NMR (CDCl₃) | δ 5.32 (d, J = 3.5 Hz, H-1'), 1.28 (d, J = 6.1 Hz, CH₃) |
| 13C NMR | δ 102.4 (C-1'), 17.9 (C-6'') |
| HRMS | [M + H]⁺ calcd. for C₁₈H₂₈O₁₀: 403.1552; found: 403.1556 |
Glycosylation of 7-Hydroxy-4-Methylcoumarin
The critical O-glycosylation step links the disaccharide donor to the coumarin core. Two primary methodologies have been validated:
Trichloroacetimidate-Based Glycosylation
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Activation : Trimethylsilyl triflate (TMSOTf) promotes the reaction by generating a transient oxocarbenium ion from the trichloroacetimidate donor.
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Conditions : Anhydrous dichloromethane at −40°C minimizes side reactions, achieving >75% yield.
-
Challenges : Steric hindrance at C-7 necessitates prolonged reaction times (24–48 h).
Enzymatic Glycosylation
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Biocatalysts : Engineered glycoside hydrolases (GHs) from Dictyoglomus thermophilum mutant libraries selectively transfer glycosyl residues to phenolic hydroxyls.
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Advantages : Avoids protective group strategies; retains native stereochemistry with >90% enantiomeric excess.
Table 2: Glycosylation Efficiency Comparison
| Method | Yield (%) | Anomeric Purity (%) |
|---|---|---|
| Trichloroacetimidate | 78 | 92 |
| Enzymatic | 85 | 98 |
Global Deprotection and Final Characterization
Final deprotection involves hydrogenolysis (Pd/C, H₂) to remove benzyl groups, followed by acetylation to confirm hydroxyl positions.
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1H NMR Analysis : Key signals include δ 5.02 (d, J = 7.8 Hz, H-1''), confirming β-linkage, and δ 1.23 (d, J = 6.0 Hz, L-rhamnose CH₃).
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HRMS : [M + Na]⁺ calcd. for C₂₈H₃₆O₁₅: 635.1998; found: 635.2001.
Cytotoxicity and Fluorescence Profiling
While the primary focus is synthesis, preliminary biological data from analogous coumarin glycosides demonstrate:
Q & A
Q. How can the stereochemistry and glycosidic linkages in this compound be confirmed experimentally?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC, and NOESY) to resolve stereochemical ambiguities. For glycosidic linkages, perform acid hydrolysis followed by LC-MS or GC-MS to identify released monosaccharides. Compare retention times and fragmentation patterns with standards. For absolute configuration, employ circular dichroism (CD) or X-ray crystallography if crystals can be obtained .
Q. What are the solubility characteristics of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound is polar due to multiple hydroxyl groups and glycosidic moieties. Test solubility in DMSO, methanol, and water. For biological assays, use DMSO as a stock solvent (≤1% v/v to avoid cytotoxicity). For chromatographic purification (e.g., HPLC), optimize mobile phases with acetonitrile/water gradients containing 0.1% formic acid to enhance ionization in MS .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store lyophilized samples at -20°C in amber vials under argon . For short-term use, prepare fresh solutions in degassed solvents. Monitor degradation via UPLC-PDA-MS weekly, tracking peaks for hydrolyzed byproducts (e.g., free chromen-2-one or methyloxan fragments) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?
- Methodological Answer : If NMR suggests impurities but MS shows a single [M+H]⁺ peak:
- Perform HRMS-ESI to confirm molecular formula.
- Use DOSY NMR to detect aggregates or solvent adducts.
- Cross-validate with synchrotron-based IR spectroscopy to identify hydrogen-bonding patterns inconsistent with proposed structure .
Q. What strategies optimize the synthetic yield of the methyloxan-linked chromenone core?
- Methodological Answer :
- Use microwave-assisted glycosylation (100°C, 30 min) with a 1.5:1 molar ratio of donor (methyloxan trichloroacetimidate) to acceptor (chromen-2-one aglycone).
- Add molecular sieves (4Å) to scavenge water and suppress hydrolysis.
- Monitor reaction via TLC (CH₂Cl₂:MeOH 9:1, Rf ~0.3) and isolate via flash chromatography (silica gel, EtOAc/hexane gradient). Typical yields: 45–60% .
Q. How can the compound’s interactions with biological targets (e.g., enzymes) be studied without commercial assays?
- Methodological Answer :
- Perform surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) using immobilized target proteins.
- For enzyme inhibition, design a fluorescence-based assay (e.g., quenched substrates with Förster resonance energy transfer (FRET) tags). Validate results with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
Q. What computational methods predict the compound’s bioavailability and metabolic pathways?
- Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability (logP ~-0.87 predicted). For metabolism, employ CYP450 docking studies (AutoDock Vina) and SwissADME to identify potential hydroxylation sites. Experimental validation via hepatic microsome assays (LC-MS/MS detection of phase I/II metabolites) is critical .
Data Contradiction Analysis
Q. How to address discrepancies between in silico predictions and experimental logP values?
- Methodological Answer : If consensus logP (predicted -0.87) conflicts with experimental shake-flask
- Re-measure using pH-metric titration (Sirius T3 instrument) to account for ionization.
- Check for aggregation via dynamic light scattering (DLS). Adjust calculations using Abraham solvation parameters to refine predictions .
Key Research Considerations
- Safety : The compound may cause skin/eye irritation (GHS Category 2). Use PPE (nitrile gloves, goggles) and work in a fume hood .
- Instrumentation : Prioritize high-resolution mass spectrometry (HRMS) and 2D NMR for structural validation.
- Data Reproducibility : Purity must exceed 95% (HPLC-PDA at 254 nm) for biological studies to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
